molecular formula C16H19N3OS B2720356 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207054-37-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2720356
CAS No.: 1207054-37-2
M. Wt: 301.41
InChI Key: FOGJPHIYGMEJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the thiazole ring. The pyrrole ring is then introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can be compared with other compounds that have similar structural features, such as:

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-imidazol-1-yl)thiazole-4-carboxamide: This compound has an imidazole ring instead of a pyrrole ring, which may lead to different chemical and biological properties.

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)oxazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-15(17-9-8-13-6-2-1-3-7-13)14-12-21-16(18-14)19-10-4-5-11-19/h4-6,10-12H,1-3,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGJPHIYGMEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.